1,3,6,8-Pyrenetetrasulfonic acid
Overview
Description
1,3,6,8-Pyrenetetrasulfonic acid is an organic compound with the molecular formula C16H10O12S4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four sulfonic acid groups attached to the pyrene core. This compound is known for its strong fluorescence properties, making it valuable in various scientific and industrial applications .
Preparation Methods
1,3,6,8-Pyrenetetrasulfonic acid can be synthesized through a one-step sulfonation reaction. The process involves dissolving pyrene in a solvent such as dichloroethane and reacting it with liquid sulfur trioxide. The resulting mixture is then added to ice water to obtain a solution of this compound. This solution is neutralized with sodium hydroxide to form the tetrasodium salt .
Industrial production methods often involve similar sulfonation reactions but on a larger scale, ensuring the compound’s purity and consistency. The use of eco-friendly and efficient synthesis methods is emphasized to minimize environmental impact .
Chemical Reactions Analysis
1,3,6,8-Pyrenetetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the sulfonic acid groups, potentially converting them into other functional groups.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,6,8-Pyrenetetrasulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1,3,6,8-pyrenetetrasulfonic acid centers around its strong fluorescence emission when excited by ultraviolet light. The compound can also facilitate protein-protein interactions through cation-π interactions, enhancing its utility in biochemical studies .
Comparison with Similar Compounds
1,3,6,8-Pyrenetetrasulfonic acid can be compared with other similar compounds, such as:
8-Hydroxypyrene-1,3,6-trisulfonic acid: This compound has three sulfonic acid groups and is also used as a fluorescent probe.
1-Pyrenesulfonic acid: With only one sulfonic acid group, this compound has different solubility and fluorescence properties.
8-Aminopyrene-1,3,6-trisulfonic acid: This compound contains an amino group in addition to three sulfonic acid groups, offering unique reactivity and applications.
The uniqueness of this compound lies in its four sulfonic acid groups, which provide enhanced water solubility and strong fluorescence, making it particularly valuable in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
pyrene-1,3,6,8-tetrasulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O12S4/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLSHVQVNDDHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59572-10-0 (tetra-hydrochloride salt), 63468-96-2 (calcium[1:2] salt) | |
Record name | 1,3,6,8-Pyrene tetrasulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044310 | |
Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6528-53-6 | |
Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6528-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,6,8-Pyrene tetrasulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,6,8-Pyrenetetrasulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrene-1,3,6,8-tetrasulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3,6,8-PYRENETETRASULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEZ11T634X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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